1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane
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Overview
Description
1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane is a chemical compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.23 g/mol . It is characterized by a spirocyclic structure, which includes a cyclopropyl group, an oxa (oxygen-containing) ring, and an azaspiro (nitrogen-containing) ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane can be achieved through various synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring . The process typically employs readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as precise control over reaction conditions, improved safety, and higher efficiency compared to traditional batch synthesis .
Chemical Reactions Analysis
1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to target molecules with high specificity, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane can be compared with other similar compounds, such as:
2-Azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the cyclopropyl and oxa groups, resulting in different chemical properties and reactivity.
1-Oxa-2-azaspiro[2.5]octane: This compound has a smaller spirocyclic ring system and different functional groups, leading to distinct applications and reactivity.
The uniqueness of 1-Cyclopropyl-5-oxa-2-azaspiro[3
Properties
IUPAC Name |
3-cyclopropyl-5-oxa-2-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-4-9(11-5-1)6-10-8(9)7-2-3-7/h7-8,10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATQYOHYZJQRNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2C3CC3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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